molecular formula C9H9BrO2 B053207 [(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol CAS No. 115362-13-5

[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol

Cat. No.: B053207
CAS No.: 115362-13-5
M. Wt: 229.07 g/mol
InChI Key: NFJNOLUOXBCBDP-RKDXNWHRSA-N
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Description

(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol is a chiral epoxide compound with significant applications in organic synthesis and medicinal chemistry. The compound features an epoxy group and a bromophenyl group, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action would depend on the specific context in which the compound is used. For example, if used as a reactant in a chemical reaction, the epoxide group could react with a nucleophile, leading to ring-opening .

Safety and Hazards

As with any chemical compound, handling “(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and the nature of its breakdown products .

Future Directions

The study and application of “(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol” could be a potential area of research in organic chemistry, particularly in the synthesis of complex molecules. Its reactivity could be harnessed in the development of new synthetic methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol typically involves the catalytic asymmetric aziridination of alkenes. One common method includes the use of a chiral catalyst such as (S)-VANOL/B(OPh)3 in the presence of a nitrogen source like azide . The reaction is carried out in toluene at room temperature, yielding the desired epoxide with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, phenyl derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol is unique due to its combination of an epoxy group and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(2R,3S)-3-(4-bromophenyl)oxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJNOLUOXBCBDP-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](O2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
Reactant of Route 2
[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
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[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
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[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
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[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
Reactant of Route 6
[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol

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